molecular formula C13H9F3IN3O B2395453 N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea CAS No. 338401-03-9

N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea

Cat. No. B2395453
CAS RN: 338401-03-9
M. Wt: 407.135
InChI Key: AYMPQARHYWSVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a urea derivative that is commonly referred to as TAK-659.

Mechanism of Action

TAK-659 selectively binds to the active site of BTK and inhibits its activity. BTK is a key enzyme involved in B-cell receptor signaling, which is essential for B-cell proliferation and survival. Inhibition of BTK activity leads to the suppression of B-cell proliferation and survival, which is beneficial in the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been found to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and survival of B-cell malignancies, including lymphoma and leukemia. TAK-659 also has immunomodulatory effects, which can be beneficial in the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments. It is highly selective for BTK and has minimal off-target effects. TAK-659 has also shown good pharmacokinetic properties in preclinical studies, which is important for the development of a potential therapeutic agent. However, TAK-659 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. TAK-659 also has a short half-life, which can limit its efficacy in vivo.

Future Directions

There are several future directions for the development of TAK-659. One potential direction is the development of TAK-659 as a therapeutic agent for B-cell malignancies, including lymphoma and leukemia. Another potential direction is the development of TAK-659 as a therapeutic agent for autoimmune disorders. Further studies are needed to determine the efficacy and safety of TAK-659 in vivo, as well as its potential for combination therapy with other agents.
Conclusion:
In conclusion, TAK-659 is a urea derivative that has shown promising results in preclinical studies for the treatment of various diseases, including lymphoma, leukemia, and autoimmune disorders. It selectively binds to the active site of BTK and inhibits its activity, leading to the suppression of B-cell proliferation and survival. TAK-659 has several advantages for lab experiments, including high selectivity for BTK and good pharmacokinetic properties. However, it also has some limitations, including poor solubility in water and a short half-life. Further studies are needed to determine the potential of TAK-659 as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of TAK-659 involves the reaction of 5-iodo-2-pyridinecarboxylic acid with 4-(trifluoromethyl)aniline in the presence of a coupling reagent. This reaction results in the formation of N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea. The synthesis method has been optimized to produce high yields of TAK-659 with high purity.

Scientific Research Applications

TAK-659 has shown promising results in preclinical studies for the treatment of various diseases, including lymphoma, leukemia, and autoimmune disorders. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell proliferation and survival, which is beneficial in the treatment of B-cell malignancies.

properties

IUPAC Name

1-(5-iodopyridin-2-yl)-3-[4-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3IN3O/c14-13(15,16)8-1-4-10(5-2-8)19-12(21)20-11-6-3-9(17)7-18-11/h1-7H,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMPQARHYWSVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=NC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.